![molecular formula C11H9N3O B2946602 5H-chromeno[4,3-d]pyrimidin-2-amine CAS No. 109466-23-1](/img/structure/B2946602.png)

5H-chromeno[4,3-d]pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

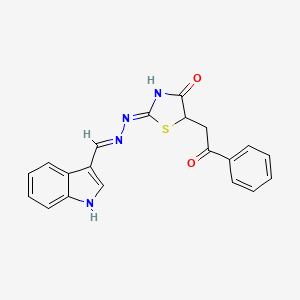

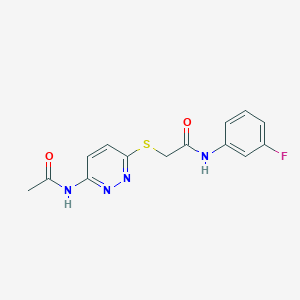

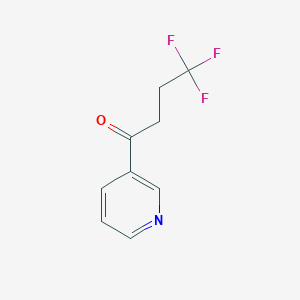

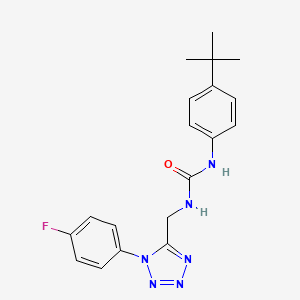

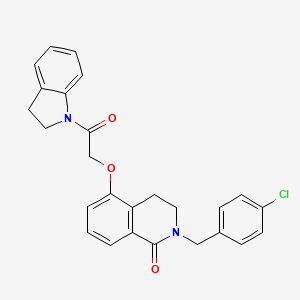

5H-chromeno[4,3-d]pyrimidin-2-amine is a chemical compound with the CAS Number: 109466-23-1 and a linear formula of C11H9N3O . It is a solid substance with a molecular weight of 199.21 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9N3O/c12-11-13-5-7-6-15-9-4-2-1-3-8(9)10(7)14-11/h1-5H,6H2,(H2,12,13,14) . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.The compound’s physical form, molecular weight, and linear formula have been identified .

科学的研究の応用

Synthesis and Biological Potential

A novel protocol for synthesizing highly functionalized 5H-chromeno[4,3-d]pyrimidines (CMPDs) has been developed. This involves a cascade reaction using 3-formylchromones, heterocyclic ketene aminals (HKAs), and amidine hydrochlorides, enabling the formation of various CMPD derivatives. These compounds have potential biological activities against pharmacological targets and are useful in designing novel chromene-containing heterocycles (Fan et al., 2021).

Antimicrobial and Antiproliferative Activities

4-Aryl-5H-chromeno[4,3-d]pyrimidine-2-amine derivatives have been synthesized and evaluated for antimicrobial and in vitro cytotoxicity activities. Docking studies and synthesis approaches have been explored, showing moderate antimicrobial activity against certain gram-positive organisms and cytotoxicity against HeLa cell lines (Patil & Sawant, 2014).

Microwave-Promoted Multicomponent Reaction

A microwave-promoted multicomponent reaction has been developed for synthesizing 5H-chromeno[2,3-d]pyrimidin-5-one derivatives. This process is catalyst-free and solvent-free, expanding the synthetic application of paraformaldehyde as a C1 building block (Zhang et al., 2021).

Fluorescent Chromenopyrimidine Derivatives

A library of fluorescent chromenopyrimidine derivatives has been synthesized through new approaches, including water-promoted and one-pot reactions. These compounds exhibit fluorescence emission intensities, making them valuable in fluorescence studies (Zonouzi et al., 2013).

Antibacterial and Antioxidant Potential

Novel and functionalized 5H-chromeno[2,3-d]pyrimidines derivatives have been synthesized and evaluated for their antibacterial and antioxidant potential. Certain compounds demonstrated significant activities in these areas (Belhadj et al., 2021).

Ionic Liquid Catalyzed Synthesis

An efficient method for the synthesis of chromeno[2,3-d]pyrimidin-8-amine derivatives has been developed, utilizing ionic liquid catalysis. This method features simplicity and convenience in synthesizing novel compounds with characterized antibacterial activity (Kanakaraju et al., 2012).

Safety and Hazards

作用機序

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial protein in cell cycle regulation and is often targeted in cancer treatment .

Mode of Action

It is known that similar compounds interact with their targets (like cdk2) and inhibit their activity, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

If we consider its potential role as a cdk2 inhibitor, it could affect the cell cycle regulation pathway, leading to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines .

生化学分析

Biochemical Properties

It is known that the compound has a purity of 90%

Cellular Effects

Preliminary studies suggest that the compound may have cytotoxic activities against certain cancer cell lines

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

5H-chromeno[4,3-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-11-13-5-7-6-15-9-4-2-1-3-8(9)10(7)14-11/h1-5H,6H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYGNXXTXGESQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N=C2C3=CC=CC=C3O1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946520.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2946523.png)

![[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone](/img/structure/B2946525.png)

![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)

![tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate](/img/structure/B2946535.png)

![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2946536.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)

![benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2946539.png)